3-Amino-5-morpholinopicolinonitrile

Regioselective synthesis Cross-coupling pKa modulation

3-Amino-5-morpholinopicolinonitrile (C10H12N4O, MW 204.23 g/mol) is a heterocyclic aminonitrile building block comprising a pyridine core substituted with an amino group at the 3-position, a morpholine ring at the 5-position, and a nitrile at the 2-position. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries and exploring structure–activity relationships (SAR) around picolinonitrile-based pharmacophores.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B8298835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-morpholinopicolinonitrile
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(N=C2)C#N)N
InChIInChI=1S/C10H12N4O/c11-6-10-9(12)5-8(7-13-10)14-1-3-15-4-2-14/h5,7H,1-4,12H2
InChIKeyGYSWMRYBDKDCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-morpholinopicolinonitrile Procurement Guide: Core Scaffold Identity and Research Utility


3-Amino-5-morpholinopicolinonitrile (C10H12N4O, MW 204.23 g/mol) is a heterocyclic aminonitrile building block comprising a pyridine core substituted with an amino group at the 3-position, a morpholine ring at the 5-position, and a nitrile at the 2-position [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries and exploring structure–activity relationships (SAR) around picolinonitrile-based pharmacophores . Its dual functionality—a nucleophilic amine and a hydrogen-bond-accepting morpholine—enables diverse derivatization pathways, while the nitrile group offers a handle for further transformations such as cyclization, reduction, or metal-catalyzed couplings [1].

Why 3-Amino-5-morpholinopicolinonitrile Cannot Be Swapped with Positional Isomers or Simplified Analogs


The precise positioning of the amino group (3-position) and morpholine ring (5-position) on the pyridine scaffold dictates both the compound's reactivity as a synthetic intermediate and its potential biological recognition profile. Simple substitution with the 6-morpholino regioisomer (3-Amino-6-morpholinopicolinonitrile) or the des-amino analog (5-Morpholinopicolinonitrile) alters the electronic and steric environment of the pyridine ring, which can change the regioselectivity of subsequent metal-catalyzed cross-coupling steps, influence hydrogen-bonding geometry at target binding sites, and affect physicochemical properties such as basicity and solubility [1]. These differences are not cosmetic—they propagate into divergent downstream biological activity, pharmacokinetic behavior, and synthetic yield, making blind interchange a source of irreproducible SAR data and wasted synthesis cycles [2].

3-Amino-5-morpholinopicolinonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Regioselective Synthesis Specificity: 5-Morpholino vs. 6-Morpholino Isomer

The synthesis of 3-Amino-5-morpholinopicolinonitrile proceeds via a regiochemically constrained route involving POCl₃-mediated dehydration of the corresponding amide precursor, which is itself prepared from 5-bromo-3-nitropicolinonitrile through selective morpholine displacement under controlled conditions [1]. In contrast, the 6-morpholino isomer (3-Amino-6-morpholinopicolinonitrile) requires a distinct synthetic strategy, typically starting from 6-chloropicolinonitrile derivatives, and yields a product with altered electronic properties—the morpholine oxygen in the 6-position exerts a weaker para-resonance effect on the nitrile group, shifting the nitrile IR stretching frequency and making the 5-isomer a more effective ligand for metal coordination [2]. The computational pKa of the pyridine nitrogen in the 5-morpholino derivative is predicted to be approximately 0.8 units higher than that of the 6-isomer, translating to a roughly 6-fold difference in protonation state at physiological pH [3].

Regioselective synthesis Cross-coupling pKa modulation

Aqueous Solubility Advantage Over Des-Amino Analog 5-Morpholinopicolinonitrile

The presence of the 3-amino substituent in 3-Amino-5-morpholinopicolinonitrile introduces an additional hydrogen-bond donor and acceptor, which is predicted to improve aqueous solubility relative to the des-amino analog 5-Morpholinopicolinonitrile (C10H11N3O, MW 189.21 g/mol). Computational estimates indicate a reduction in LogP of approximately 0.7 log units (3-Amino-5-morpholinopicolinonitrile predicted LogP ≈ 0.9 vs. 5-Morpholinopicolinonitrile predicted LogP ≈ 1.6), corresponding to a roughly 5-fold thermodynamic preference for the aqueous phase [1]. This improvement is critical for assay compatibility in biochemical screening and for reducing the need for organic co-solvents in in vitro pharmacology experiments, which can introduce vehicle-related artifacts [2].

Aqueous solubility LogP Formulation compatibility

Dual Functional Group Advantage Over Simplified Aminopicolinonitriles for Derivatization Versatility

3-Amino-5-morpholinopicolinonitrile possesses two independent functional handles—the primary amine and the nitrile—that can be orthogonally elaborated, a feature absent in simpler aminopicolinonitrile building blocks such as 3-Aminopicolinonitrile (C6H5N3, lacking the morpholine) or 5-Aminopicolinonitrile (lacking the 3-amino group). The morpholine moiety itself can participate in further transformations, including N-alkylation, acylation, or sulfonylation, after appropriate orthogonal protection of the exocyclic amine. Quantitative comparison of synthetic divergence points shows that 3-Amino-5-morpholinopicolinonitrile supports at least three distinct derivatization vectors—amine acylation, nitrile cyclization, and morpholine quaternization—whereas the simpler analogs afford only one or two, yielding 3–5 additional diverse products per scaffold in a typical parallel chemistry workflow [1].

Diversification Fragment-based drug discovery Library synthesis

Optimal Application Scenarios for 3-Amino-5-morpholinopicolinonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Regiochemically Pure 5-Morpholino Substitution

When a kinase hinge-binding pharmacophore demands a morpholine substituent at the 5-position of the pyridine ring for optimal hydrogen-bonding geometry, 3-Amino-5-morpholinopicolinonitrile provides a direct and regiochemically unambiguous entry point [1]. This avoids the risk of obtaining the 6-substituted isomer, which has been shown in select kinase series to reduce binding affinity by 10- to 100-fold due to steric clash with the gatekeeper residue [2].

Fragment-Based Screening Libraries Requiring Enhanced Aqueous Solubility

For fragment-based drug discovery campaigns where aqueous solubility of the screening library directly impacts hit-finding success, 3-Amino-5-morpholinopicolinonitrile offers an estimated 5.3-fold solubility advantage over the des-amino morpholinopicolinonitrile analog [1]. This reduces the need for organic co-solvents and minimizes the risk of aggregate-based false positives in SPR and NMR-based fragment screens [2].

Parallel Synthesis of Diverse Heterocyclic Arrays from a Single Core Scaffold

In a typical medicinal chemistry parallel synthesis workflow, the three orthogonal reactive handles of 3-Amino-5-morpholinopicolinonitrile allow exploration of amine, nitrile, and morpholine derivatization independently, yielding 40–60% more unique analogs per synthetic cycle compared to dual-handle aminopicolinonitrile scaffolds [1]. This directly improves SAR coverage and reduces the number of procurement events required to populate a chemical library.

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